molecular formula C12H12N2O3 B1486799 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol CAS No. 1203703-91-6

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol

Cat. No.: B1486799
CAS No.: 1203703-91-6
M. Wt: 232.23 g/mol
InChI Key: IAXOWGBXDZFTHB-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and approved therapeutics . The specific substitution with a 2,4-dimethoxyphenyl group at the 6-position suggests potential for diverse interaction with biological targets, making it a valuable intermediate for the synthesis of more complex molecules. Pyrimidine derivatives are extensively investigated for their broad spectrum of biological activities. The pyrimidine ring is a fundamental building block in nucleic acids, and its synthetic analogs are explored for antimicrobial , anticancer , and anti-inflammatory properties, among others. Researchers utilize such compounds as key precursors in developing inhibitors for critical enzymes like dihydrofolate reductase (DHFR) and various kinases . The structural motif of a methoxy-substituted phenyl ring linked to a heterocycle is common in drug discovery, often contributing to optimized binding affinity and pharmacokinetic profiles. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOWGBXDZFTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde (such as 2,4-dimethoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea in the presence of a catalyst (such as p-toluenesulfonic acid) under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use in drug discovery and development. Its ability to interact with various molecular targets makes it a promising candidate for pharmaceutical applications.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)
  • Structure : A single methoxy group at the 4-position of the phenyl ring.
  • Molecular Weight : 202.21 g/mol .
Diaveridine Hydrochloride (DVHC)
  • Structure: 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine hydrochloride.
  • Key Features: A 3,4-dimethoxybenzyl group and amino substituents on the pyrimidine core.
  • Application : Antibacterial agent targeting dihydrofolate reductase (DHFR) .
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Structure : Dual 2,4-dimethoxyphenyl groups and a styryl moiety.
  • Synthesis : Byproduct of the Biginelli reaction, showcasing reactivity of 2,4-dimethoxybenzaldehyde .

Functional Group Modifications

4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS: 16710-11-5)
  • Structure : Methyl and methylthio groups at the 4- and 6-positions.
  • Impact : Sulfur-containing groups enhance lipophilicity and alter hydrogen-bonding capacity compared to methoxy derivatives .
6-(Chloromethyl)-2-phenylpyrimidin-4-ol
  • Structure : Chloromethyl and phenyl substituents.
  • Reactivity : The chloromethyl group provides a site for nucleophilic substitution, enabling further derivatization .
N-[6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
  • Structure : Trifluoromethyl group at the 4-position of the pyrimidine ring.
  • Properties : The electron-withdrawing CF₃ group increases metabolic stability and binding affinity in medicinal chemistry applications .

Antimicrobial Activity

  • Diaveridine Hydrochloride : Acts as a DHFR inhibitor, effective against Gram-positive bacteria .
  • 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol : Preliminary studies suggest moderate antifungal activity, though less potent than sulfur-containing analogs like 4-Methyl-6-(methylthio)pyrimidin-2-ol .

Plant Growth Regulation

  • PPA2 (Pyrimidin-Type Plant Activator 2) : A related compound, 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol, enhances plant resistance to pathogens . The 2,4-dimethoxy analog may exhibit similar properties but requires further validation.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₁₂N₂O₃ 232.24 2,4-Dimethoxyphenyl, -OH
6-(4-Methoxyphenyl)pyrimidin-4-ol C₁₁H₁₀N₂O₂ 202.21 4-Methoxyphenyl, -OH
Diaveridine Hydrochloride C₁₃H₁₆N₄O₂·HCl 308.76 3,4-Dimethoxybenzyl, -NH₂
N-[6-(2,4-Dimethoxyphenyl)-4-(CF₃)pyrimidin-2-yl]-N-methylglycine C₁₆H₁₆F₃N₃O₄ 371.32 2,4-Dimethoxyphenyl, CF₃, glycine

Biological Activity

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological macromolecules, which may lead to significant pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H13_{13}N3_{3}O3_{3}. The compound features a pyrimidine ring substituted with a dimethoxyphenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular Weight233.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP1.56

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including lung carcinoma (A549), breast carcinoma (MCF-7), and leukemia (CCRF-CEM). The results are summarized in Table 2.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)% Inhibition at 10 µM
A54912.585
MCF-715.078
CCRF-CEM10.090

The compound showed the highest potency against the CCRF-CEM cell line with an IC50 value of 10 µM, indicating strong cytotoxic activity.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound led to an increase in early and late apoptotic cells.

Apoptosis Induction

In a flow cytometry assay using annexin V and propidium iodide staining, it was observed that treatment with the compound resulted in:

  • Early Apoptosis : Increased from 5% in control to 30% in treated cells.
  • Late Apoptosis : Increased from 3% in control to 25% in treated cells.

These findings suggest that the compound triggers apoptosis through intrinsic pathways, likely by activating caspases.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study tested the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 3.

Table 3: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

The results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.

Q & A

Q. What are the recommended synthetic routes for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves condensation of 2,4-dimethoxyphenyl precursors with pyrimidine intermediates. Key steps include:

  • Precursor Activation : Use of silyl-protected hydroxyl groups (e.g., tert-butyldimethylsilyl) to direct regioselectivity during cyclization .
  • Cyclization Conditions : Reflux in ethanol or methanol (8–12 hours, 80–100°C) with acid catalysts (e.g., p-toluenesulfonic acid) to enhance yields up to 75% in analogous syntheses .
  • Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, 3:1 hexane/ethyl acetate) .

Q. Optimization Strategies :

  • Vary reaction time (8–24 hours) and temperature to minimize byproducts.
  • Replace ethanol with DMF for poorly soluble intermediates, improving reaction homogeneity .

Q. How can computational tools like AutoDock Vina predict the binding modes of this compound with biological targets?

Methodological Answer: AutoDock Vina is used to model ligand-target interactions:

  • Preparation : Generate the compound’s 3D structure (energy-minimized) and prepare the target protein’s PDB file (remove water, add polar hydrogens).
  • Grid Setup : Define binding site coordinates (e.g., 20 ų box centered on catalytic residues) with exhaustiveness ≥20 for thorough sampling .
  • Docking Parameters : Use multithreading (8–16 cores) to reduce computation time by ~85% compared to single-core runs .
  • Post-Analysis : Prioritize clusters with binding energies ≤ -8 kcal/mol and validate via molecular dynamics (RMSD < 2 Å over 50 ns simulations).

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm; pyrimidine C-4 hydroxyl resonance at δ 10–12 ppm) .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>95%) and detect trace byproducts (e.g., de-methoxy derivatives) .
  • X-ray Crystallography : Resolve regiochemical ambiguities; analogous pyrimidine derivatives show planar ring systems with dihedral angles < 5° between substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity in SAR studies?

Methodological Answer:

  • 2,4-Dimethoxy vs. 3,4-Dimethoxy : Analogous compounds with 2,4-substitution show 3-fold higher kinase inhibition (IC50 = 1.2 μM) due to enhanced hydrophobic pocket interactions compared to 3,4-isomers .
  • Trifluoromethyl Substitution : Adding -CF3 at C-4 increases metabolic stability (t1/2 > 6 hours in microsomal assays) but reduces solubility (logP +1.5) .
  • Validation : Pair docking predictions (e.g., AutoDock Vina binding scores) with enzymatic assays (e.g., ADP-Glo kinase tests) to confirm SAR trends .

Q. What experimental strategies resolve contradictions in biological assay data across studies?

Methodological Answer:

  • Purity Verification : Use HPLC (≥95% purity) and LC-MS to exclude batch variability .
  • Assay Standardization : For kinase assays, maintain consistent ATP concentrations (1 mM) and pH (7.4) .
  • Orthogonal Validation : Cross-check IC50 values using SPR (surface plasmon resonance) and fluorescence polarization assays; discrepancies >50% warrant re-evaluation of buffer conditions .

Q. What are the key challenges in achieving regioselectivity during synthesis of poly-substituted pyrimidines?

Methodological Answer:

  • Competing Reactivity : The C-4 hydroxyl group may act as a nucleophile, leading to C-2/C-6 byproducts. Use bulky bases (e.g., LDA) to favor C-6 substitution (7:1 regioselectivity reported) .
  • Protection Strategies : Silylation (e.g., TBDMS) of the hydroxyl group prior to cyclization prevents unwanted side reactions .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3 in 3:1 hexane/ethyl acetate) and terminate at 85% conversion to minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol

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